molecular formula C21H24N6O B10992565 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10992565
M. Wt: 376.5 g/mol
InChI Key: MDZVIDRFNZSMFP-UHFFFAOYSA-N
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Description

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide, a mouthful of a name, belongs to the class of heterocyclic compounds. Let’s break it down:

    Benzimidazole: A bicyclic aromatic compound containing a benzene ring fused with an imidazole ring.

    Triazolopyridine: A fused ring system combining a triazole ring with a pyridine ring.

This compound’s intricate structure suggests potential biological activity, making it an intriguing subject for study.

Preparation Methods

Synthesis:

The synthesis of this compound involves aromatic nucleophilic substitution. Specifically, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with various amines and triazole-2-thiol to yield the desired product .

Industrial Production:

While industrial-scale production methods are not widely documented, laboratory synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity:

    Aromatic Nucleophilic Substitution: The key reaction for compound synthesis.

    Oxidation/Reduction: Investigate its behavior under different conditions.

    Substitution Reactions: Explore its reactivity with various nucleophiles.

Common Reagents and Conditions:

    Amines: Used in the nucleophilic substitution step.

    Triazole-2-thiol: Another key reagent.

    Other Reagents: Depending on the specific reaction pathway.

Major Products:

The main product is the target compound itself, but byproducts may arise during synthesis.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Pharmaceuticals: Potential drug development.

    Materials Science: Investigate its properties for materials applications.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting gene expression, enzyme function, or signaling pathways.

Comparison with Similar Compounds

While this compound’s uniqueness lies in its fused triazolopyridine structure, we can compare it to related compounds:

    [1,2,4]Triazolo[4,3-a]quinoxaline: Investigate similarities and differences.

    Triazole-containing Drugs: Compare pharmacological profiles.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C21H24N6O/c1-15(2)27-17-9-4-3-8-16(17)23-20(27)14-22-21(28)12-7-11-19-25-24-18-10-5-6-13-26(18)19/h3-6,8-10,13,15H,7,11-12,14H2,1-2H3,(H,22,28)

InChI Key

MDZVIDRFNZSMFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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